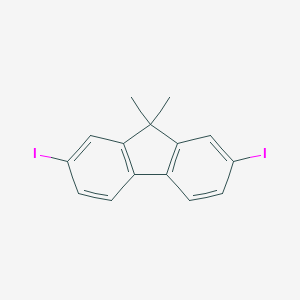

2,7-Diiodo-9,9-dimethyl-9H-fluorene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-diiodo-9,9-dimethylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOWFFGLGGCYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514555 | |

| Record name | 2,7-Diiodo-9,9-dimethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144981-86-2 | |

| Record name | 2,7-Diiodo-9,9-dimethyl-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144981-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Diiodo-9,9-dimethyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,7-Diiodo-9,9-dimethyl-9H-fluorene chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2,7-Diiodo-9,9-dimethyl-9H-fluorene

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a critical building block for advanced organic materials. We delve into its core chemical properties, synthesis, and reactivity, with a particular focus on its application in the development of high-performance conjugated polymers for organic electronics. This document is intended for researchers, chemists, and materials scientists engaged in the fields of organic synthesis, polymer chemistry, and drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction: The Fluorene Core as a Privileged Scaffold

The 9,9-disubstituted fluorene unit is a cornerstone in the design of functional organic materials. Its rigid, planar, and highly conjugated structure provides exceptional thermal stability and efficient charge transport capabilities, making it a "privileged scaffold" for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2] The introduction of alkyl chains at the C9 position, as in the case of the 9,9-dimethyl derivative, is a critical structural modification that enhances solubility in common organic solvents without significantly disrupting the electronic properties of the conjugated backbone.[3] This improved processability is vital for fabricating high-quality thin films for electronic devices.[4]

This compound emerges as a particularly valuable monomer for synthesizing these advanced materials. The iodine substituents at the 2 and 7 positions serve as highly reactive handles for carbon-carbon bond formation via cross-coupling reactions.[5] The inherent reactivity of the carbon-iodine bond, which is greater than that of the more commonly used carbon-bromine bond, allows for milder reaction conditions and potentially higher yields in polymerization reactions such as Suzuki and Sonogashira couplings, making it a precursor of choice for well-defined polymeric structures.[6][7]

Core Molecular Properties

The chemical behavior of this compound is a direct consequence of its unique molecular architecture. Understanding these foundational properties is key to its effective utilization in synthesis.

Structural Features and Their Implications

-

Fluorene Backbone: A rigid, planar aromatic system that facilitates π-π stacking and excellent charge carrier mobility in the solid state.[1][8] This contributes to the high thermal stability of its derivatives.[9]

-

C9-Dimethylation: The two methyl groups at the C9 position are sterically demanding. They disrupt close packing of the polymer chains, which prevents the formation of undesirable aggregates (excimers) and enhances the solubility of the molecule and its resulting polymers in organic solvents.[3][4]

-

2,7-Diiodo Substitution: The iodine atoms are positioned for linear extension of the conjugated system through polymerization. The C-I bond is weaker and more polarizable than C-Br or C-Cl bonds, making it an excellent leaving group in palladium-catalyzed cross-coupling reactions, thus enabling the efficient synthesis of high molecular weight polymers.[10]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2,7-diiodo-9,9-dimethylfluorene | [11] |

| CAS Number | 144981-86-2 | [11] |

| Molecular Formula | C₁₅H₁₂I₂ | [11] |

| Molecular Weight | 446.06 g/mol | [11] |

| Appearance | Typically a white to off-white powder | Inferred |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF), and aromatic hydrocarbons (toluene) | Inferred from analogs[3][9] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from fluorene. The causality behind this workflow is to first install the solubilizing alkyl groups at the C9 position, followed by the directed halogenation at the electron-rich 2 and 7 positions.

Synthetic Workflow Diagram

Caption: Synthetic and purification workflow for this compound.

Detailed Experimental Protocol: Synthesis

Causality: This protocol first generates the 9,9-dimethylfluorene intermediate. The use of a strong base (KOH) in a polar aprotic solvent (DMSO) deprotonates the acidic C9 position of fluorene, creating a nucleophilic carbanion that readily undergoes Sₙ2 reaction with methyl iodide.[12] The subsequent iodination uses a mixture of iodine and an oxidizing agent (iodic acid) in an acidic medium. This in-situ generation of a potent electrophilic iodine species (I⁺) is necessary to overcome the relative electron richness of the fluorene core and achieve disubstitution at the 2 and 7 positions.

Step 1: Synthesis of 9,9-Dimethylfluorene

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 9H-Fluorene (1.0 eq) and anhydrous dimethyl sulfoxide (DMSO).

-

Stir the mixture until the fluorene is fully dissolved.

-

Add powdered potassium hydroxide (KOH, 3.0 eq) portion-wise, ensuring the temperature does not exceed 35 °C.

-

Stir the resulting deep-colored solution for 1 hour at room temperature.

-

Add methyl iodide (CH₃I, 2.5 eq) dropwise via a syringe, maintaining the temperature below 30 °C.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor completion by TLC (Thin Layer Chromatography).

-

Upon completion, slowly pour the reaction mixture into cold water, leading to the precipitation of the crude product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude 9,9-dimethylfluorene is often pure enough for the next step.

Step 2: Synthesis of this compound

-

In a flask protected from light, dissolve 9,9-dimethylfluorene (1.0 eq) in glacial acetic acid.

-

Add iodine (I₂, 2.2 eq) and iodic acid (HIO₃, 0.8 eq) to the solution.

-

Carefully add concentrated sulfuric acid (H₂SO₄) dropwise as a catalyst.

-

Heat the mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, pour the mixture into a solution of sodium bisulfite in water to quench excess iodine.

-

The crude product will precipitate. Collect the solid by vacuum filtration, wash extensively with water, then with a small amount of cold ethanol.

-

Dry the crude product under vacuum.

Detailed Experimental Protocol: Purification

Trustworthiness: A multi-step purification process is essential to achieve the high purity (>99.5%) required for polymerization. Column chromatography removes polar and non-polar impurities, while recrystallization provides a highly crystalline product with minimal defects, which is crucial for achieving high-performance electronic devices.

-

Column Chromatography:

-

Prepare a silica gel column using a non-polar eluent system, such as hexane or a hexane/dichloromethane mixture.

-

Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elute the product using a gradient of increasing dichloromethane in hexane (e.g., 0% to 20% DCM).

-

Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure.

-

-

Recrystallization:

-

Dissolve the product from the column in a minimal amount of a hot solvent mixture, such as ethanol/hexane or isopropanol.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the pure crystalline solid by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the final product in a vacuum oven at 40-50 °C overnight.

-

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized material is a critical, self-validating step. The expected spectroscopic data are outlined below.

| Technique | Expected Observations |

| ¹H NMR (500 MHz, CDCl₃) | - Singlet at ~1.4-1.5 ppm (6H, C(CH₃ )₂) - Aromatic protons (~7.5-7.8 ppm) showing characteristic splitting patterns for a 2,7-disubstituted fluorene. Expect doublets and doublet of doublets confirming the substitution pattern. |

| ¹³C NMR (125 MHz, CDCl₃) | - Signal for methyl carbons (~27 ppm) - Signal for the quaternary C9 carbon (~47 ppm) - Signal for the carbon bearing iodine (C-I) at ~90-95 ppm - Multiple signals in the aromatic region (120-150 ppm). |

| FT-IR (ATR) | - C-H stretching (aromatic) ~3050 cm⁻¹ - C-H stretching (aliphatic) ~2960-2850 cm⁻¹ - C=C stretching (aromatic) ~1600, 1450 cm⁻¹ - C-I stretching in the far-IR region (~500-600 cm⁻¹) |

| Mass Spec. (EI or MALDI-TOF) | Molecular ion peak [M]⁺ at m/z ≈ 446.0, with the characteristic isotopic pattern for a molecule containing two iodine atoms. |

Chemical Reactivity and Applications in Polymer Synthesis

The primary utility of this compound is as a monomer for the synthesis of conjugated polymers via palladium-catalyzed cross-coupling reactions.

Suzuki Coupling Polymerization Workflow

Caption: Generalized workflow for Suzuki coupling polymerization using the title compound.

Protocol: Suzuki Coupling for Polyfluorene Synthesis

Expertise & Causality: This protocol describes the synthesis of a polyfluorene copolymer. A precise 1:1 stoichiometry between the diiodo- and diboronic ester monomers is critical for achieving high molecular weight in this step-growth polymerization.[9] The palladium catalyst (e.g., Pd(PPh₃)₄) is the engine of the reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. An aqueous base is required to activate the boronic acid/ester for the transmetalation step. The reaction must be performed under a strictly inert atmosphere as oxygen can deactivate the palladium catalyst.

-

Reagent Preparation: In an inert atmosphere glovebox, add this compound (1.0 eq), the comonomer (e.g., a phenylenediboronic acid ester, 1.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) to a flame-dried Schlenk flask.

-

Solvent Addition: Add anhydrous toluene to the flask, followed by a degassed 2M aqueous solution of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). A phase-transfer catalyst like Aliquat 336 can be added to improve mixing.

-

Polymerization: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Heat the biphasic mixture to 80-90 °C with vigorous stirring.

-

Monitoring: The reaction progress can be monitored by the increasing viscosity of the solution. Polymerization is typically continued for 24-72 hours.

-

Work-up and Purification:

-

Cool the reaction mixture and dilute it with toluene.

-

Pour the organic solution into a large volume of vigorously stirring methanol to precipitate the polymer.

-

Collect the fibrous polymer by filtration.

-

To remove catalyst residues, re-dissolve the polymer in toluene and wash it with dilute acid (e.g., HCl), then with water until neutral.

-

Reprecipitate the polymer from methanol, collect it by filtration, and dry it in a vacuum oven.

-

Properties of Derived Materials

Polymers derived from this compound are expected to exhibit properties that make them highly suitable for applications in organic electronics. The data below are based on well-documented properties of analogous polyfluorenes derived from the dibromo- precursor.[4][9][13]

| Property | Typical Characteristics | Rationale & Significance |

| Photoluminescence | Strong blue emission (typically 410-450 nm) with high quantum yields.[13] | The rigid fluorene core minimizes non-radiative decay pathways. This is essential for efficient blue OLEDs. |

| Electrochemical | Reversible oxidation (p-doping) with HOMO levels around 5.8-6.0 eV.[13] | The HOMO level is well-matched for efficient hole injection from standard anodes like ITO, a key requirement for OLEDs and OPVs. |

| Thermal Stability | High decomposition temperatures (Td > 400 °C) and high glass transition temperatures (Tg > 100 °C).[4][9] | Ensures device longevity and stable performance at elevated operating temperatures. |

| Solubility | Good solubility in common organic solvents like toluene, THF, and chloroform.[9] | Allows for solution-based processing techniques such as spin-coating and inkjet printing for large-area device fabrication. |

Conclusion

This compound is a premier building block for the synthesis of advanced functional organic materials. Its combination of a rigid, electronically active fluorene core, solubilizing C9-dimethyl groups, and highly reactive C-I bonds provides chemists and materials scientists with a powerful tool for constructing high molecular weight, solution-processable polymers. The predictable and tunable photophysical, electrochemical, and thermal properties of the resulting polyfluorenes underscore the compound's importance in the ongoing development of next-generation organic electronic devices.

References

- Derivatives of 2,7-dibromo-9,9-dimethyl-9h-fluorene and 2,7-dibromo-9,9-spirobifluorene as electroactive materials. (n.d.). KTU ePubl. Retrieved January 4, 2026.

- Synthesis, photoluminescence and electrochemical properties of 2,7-diarylfluorene derivatives. (n.d.). Indian Academy of Sciences. Retrieved January 4, 2026.

-

This compound | C15H12I2 | CID 12994202. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

- Improving the thermal stability of polyfluorenes derived from 2,7-Dibromofluorene. (n.d.). Benchchem. Retrieved January 4, 2026.

- A General Strategy for the Facile Synthesis of 2,7-Dibromo-9-heterofluorenes. (n.d.).

- 2,7-Dibromo-9,9-dimethyl-9H-fluorene. (n.d.).

- The Chemical Backbone: Understanding (9,9-Dimethyl-9H-fluoren-2,7-diyl)diboronic Acid in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026.

- Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. (n.d.). National Institutes of Health. Retrieved January 4, 2026.

-

2,7-Dibromo-9,9-dimethyl-9H-fluorene. (n.d.). PMC. Retrieved January 4, 2026, from [Link]

- 2,7-Dibromo-9,9-dimethyl-9H-fluorene 99 28320-32-3. (n.d.). Sigma-Aldrich. Retrieved January 4, 2026.

- Preparation method for 9, 9,-dimethyl-2-bromofluorene. (n.d.). Google Patents.

- Comparative Analysis of 2-bromo-9,9-dihexyl-9H-fluorene and a Key Alternative for Organic Electronics. (n.d.). Benchchem. Retrieved January 4, 2026.

- Preparation method of 2, 7-dihydroxy-9-fluorenone. (n.d.).

- The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. (n.d.). DiVA portal. Retrieved January 4, 2026.

- Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. (n.d.).

- Exploring the Potential of Dibromo-dihydro-indeno[1,2-b]fluorene Derivatives in Organic Electronics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 4, 2026.

- Compounds Derived from 9,9‐Dialkylfluorenes: Syntheses, Crystal Structures and Initial Binding Studies (Part II). (n.d.). PubMed Central. Retrieved January 4, 2026.

- Synthesis and Characterization of Oligo(9,9-dihexyl-2,7-fluorene ethynylene)s: For Application as Blue Light-Emitting Diode. (n.d.).

- Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties. (n.d.). Royal Society of Chemistry. Retrieved January 4, 2026.

- An In-depth Technical Guide to the Electrochemical Properties of 2-bromo-9,9-dihexyl-9H-fluorene. (n.d.). Benchchem. Retrieved January 4, 2026.

Sources

- 1. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. 20.210.105.67 [20.210.105.67]

- 5. nbinno.com [nbinno.com]

- 6. Derivatives of 2,7-dibromo-9,9-dimethyl-9h-fluorene and 2,7-dibromo-9,9-spirobifluorene as electroactive materials [epubl.ktu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound | C15H12I2 | CID 12994202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]

- 13. ias.ac.in [ias.ac.in]

An In-Depth Technical Guide to the Synthesis of 2,7-Diiodo-9,9-dimethyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2,7-diiodo-9,9-dimethyl-9H-fluorene, a key building block in the development of advanced organic electronic materials and a valuable scaffold in medicinal chemistry. This document delves into the strategic considerations behind the synthesis, offering a detailed, step-by-step protocol for both the preparation of the precursor, 9,9-dimethylfluorene, and its subsequent di-iodination. The underlying mechanistic principles of electrophilic aromatic substitution are explored to provide a thorough understanding of the reaction. Furthermore, this guide includes detailed characterization data to ensure the identity and purity of the synthesized compound, adhering to the principles of scientific integrity and reproducibility.

Introduction: The Significance of Substituted Fluorenes

Fluorene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant attention in materials science and drug discovery. The rigid, planar structure of the fluorene core, coupled with its versatile functionalization at the C2, C7, and C9 positions, allows for the fine-tuning of its electronic and photophysical properties. The introduction of bulky substituents, such as methyl groups at the C9 position, enhances solubility and prevents aggregation-induced quenching in organic light-emitting diodes (OLEDs). Halogenation, particularly iodination, at the C2 and C7 positions provides reactive handles for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex conjugated polymers and small molecules with tailored functionalities. This compound, therefore, stands as a crucial intermediate for the synthesis of a wide array of advanced materials.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound is approached through a two-step sequence. The retrosynthetic analysis reveals the logical disconnection to the readily available starting material, fluorene.

Caption: Retrosynthetic pathway for this compound.

The forward synthesis, therefore, involves:

-

Dimethylation of Fluorene: Introduction of two methyl groups at the C9 position to synthesize the precursor, 9,9-dimethylfluorene.

-

Di-iodination of 9,9-Dimethylfluorene: Regioselective iodination at the electron-rich C2 and C7 positions.

This strategy is advantageous due to the commercial availability and low cost of fluorene. The methylation at the C9 position is a robust and high-yielding reaction. The subsequent di-iodination is a direct electrophilic aromatic substitution, which is a well-established transformation.

Synthesis of the Precursor: 9,9-Dimethylfluorene

The synthesis of 9,9-dimethylfluorene is achieved through the alkylation of fluorene using a suitable methylating agent in the presence of a strong base. While traditional methods often employ hazardous reagents like methyl iodide, a safer and more environmentally friendly approach utilizes dimethyl carbonate.

Reaction Scheme

An In-Depth Technical Guide to the Physical Characteristics of 2,7-Diiodo-9,9-dimethyl-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physical characteristics of 2,7-Diiodo-9,9-dimethyl-9H-fluorene (CAS No. 144981-86-2). As a key building block in the synthesis of advanced organic electronic materials, a thorough understanding of its properties is critical for optimizing reaction conditions, purification processes, and device fabrication. This document consolidates computed data, experimental values from analogous compounds, and detailed protocols to serve as an essential resource for professionals in materials science and organic synthesis. We will delve into its molecular identity, macroscopic and thermal properties, spectroscopic signatures, and crystallographic features, providing both foundational data and the scientific rationale behind its characterization.

Molecular Identity and Stoichiometry

This compound is a symmetrically substituted aromatic compound. The core structure is a fluorene molecule, which is a polycyclic aromatic hydrocarbon. This core is functionalized at the C2 and C7 positions with iodine atoms and at the C9 position with two methyl groups. The dimethyl substitution at the C9 position is a common strategy in fluorene chemistry to enhance solubility and prevent the formation of aggregates that can quench fluorescence in the solid state.[1][2] The iodine atoms serve as versatile reactive handles, primarily for cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig, enabling the synthesis of conjugated polymers and oligomers for applications in organic electronics.[3][4]

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

}

Table 1: Molecular Identifiers and Computed Properties| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2,7-diiodo-9,9-dimethylfluorene | PubChem[5] |

| CAS Number | 144981-86-2 | PubChem[5] |

| Molecular Formula | C₁₅H₁₂I₂ | PubChem[5] |

| Molecular Weight | 446.06 g/mol | PubChem[5] |

| Exact Mass | 445.90285 Da | PubChem[5] |

| InChIKey | GYOWFFGLGGCYSQ-UHFFFAOYSA-N | PubChem[5] |

| Topological Polar Surface Area | 0 Ų | PubChem[5] |

| Complexity | 271 | PubChem[5] |

Macroscopic and Thermal Properties

Appearance and Solubility

This compound is expected to be a white to off-white crystalline solid at room temperature, similar to its widely used dibromo analogue.[6] The nonpolar, aromatic nature of the fluorene core, combined with the hydrophobic dimethyl groups, dictates its solubility profile.

-

Solubility : It is anticipated to be readily soluble in nonpolar and moderately polar organic solvents such as toluene, tetrahydrofuran (THF), chloroform, and dichloromethane.[2] The presence of the bulky dimethyl groups at the C9 position disrupts intermolecular packing, which generally enhances solubility compared to the unsubstituted fluorene parent molecule.

-

Insolubility : Conversely, it is expected to be practically insoluble in water and other highly polar protic solvents.

This solubility profile is a critical consideration for its use in solution-processable applications for organic electronics and for choosing appropriate solvent systems for synthesis and purification.

Thermal Properties

While a specific experimentally determined melting point for this compound is not widely reported in the literature, data from its dibromo analogue provides a useful reference point.

-

Melting Point : The analogous compound, 2,7-Dibromo-9,9-dimethyl-9H-fluorene, has a reported melting point in the range of 177-181 °C. It is expected that the diiodo derivative will have a higher melting point due to its significantly larger molecular weight and stronger intermolecular van der Waals forces imparted by the large, polarizable iodine atoms.

-

Boiling Point : Like most high-molecular-weight organic solids, this compound is expected to decompose at high temperatures before reaching its boiling point under atmospheric pressure.

Spectroscopic and Crystallographic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of the molecule. While full spectra for the diiodo compound are not publicly available, its expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR : The molecule possesses a C₂ axis of symmetry, which simplifies its proton NMR spectrum. We expect to see:

-

A sharp singlet in the upfield region (approx. 1.5 ppm) corresponding to the six equivalent protons of the two methyl groups at the C9 position.

-

Three distinct signals in the aromatic region (approx. 7.0-8.0 ppm) for the six aromatic protons. Due to the substitution pattern, we would expect a singlet and two doublets, reflecting the coupling between adjacent protons on the aromatic rings.

-

-

¹³C NMR : The symmetry of the molecule would result in eight distinct signals in the carbon NMR spectrum:

-

One signal for the two equivalent methyl carbons.

-

One signal for the quaternary C9 carbon.

-

Six signals for the aromatic carbons, including two signals for the iodine-bearing carbons, which would appear at a characteristic chemical shift.

-

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

C-H stretching (aromatic) : ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic) : ~2970-2850 cm⁻¹

-

C=C stretching (aromatic) : ~1600-1450 cm⁻¹

-

C-I stretching : In the far-IR region, typically below 600 cm⁻¹

Crystal Structure Analysis (by Analogy)

No published crystal structure for this compound was found. However, a detailed single-crystal X-ray diffraction study of its direct analogue, 2,7-Dibromo-9,9-dimethyl-9H-fluorene , provides invaluable insight into the likely molecular geometry and packing.[7]

The study reveals that the fluorene core is essentially planar.[1][7] In the crystal, molecules of the dibromo analogue stack in a way that facilitates weak π–π interactions between the aromatic rings of adjacent molecules.[7] It is reasonable to assume that the diiodo derivative will adopt a similar planar core structure. However, the larger van der Waals radius of iodine compared to bromine will likely alter the intermolecular packing distances and crystal lattice parameters.

Table 2: Crystallographic Data for the Analogue 2,7-Dibromo-9,9-dimethyl-9H-fluorene

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | PMC[7] |

| Space Group | Pnma | PMC[7] |

| a (Å) | 17.097 | PMC[7] |

| b (Å) | 11.161 | PMC[7] |

| c (Å) | 6.9120 | PMC[7] |

| V (ų) | 1319.0 | PMC[7] |

| Z | 4 | PMC[7] |

Experimental Protocols: Synthesis and Purification

The synthesis of this compound typically starts from 9,9-dimethyl-9H-fluorene, which itself is prepared from fluorene. The iodination step is a key transformation.

Workflow for Synthesis and Purification

Caption: Synthesis and purification workflow.

Step-by-Step Synthesis Protocol

This protocol is an illustrative method based on common synthetic strategies for halogenating fluorene derivatives.[8]

-

Preparation of 9,9-dimethyl-9H-fluorene (Precursor) :

-

Rationale : The acidic protons at the C9 position of fluorene are first removed by a strong base to form a fluorenyl anion, which then acts as a nucleophile.

-

Procedure : To a stirred suspension of sodium hydride (NaH, 2.2 equivalents) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere, add 9H-fluorene (1 equivalent) portion-wise. Stir the mixture for 1 hour at room temperature. Add iodomethane (CH₃I, 2.5 equivalents) dropwise and stir the reaction overnight. Quench the reaction by slowly adding water, and extract the product with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the precursor.[9]

-

-

Iodination of 9,9-dimethyl-9H-fluorene :

-

Rationale : This step is an electrophilic aromatic substitution. Iodine itself is not electrophilic enough to react directly, so an oxidizing agent (like periodic acid, H₅IO₆) is used to generate a more potent electrophilic iodine species in situ.

-

Procedure : Dissolve 9,9-dimethyl-9H-fluorene (1 equivalent) in a mixture of acetic acid and a small amount of sulfuric acid. Add iodine (I₂, 2.2 equivalents) and periodic acid (H₅IO₆, 0.5 equivalents). Heat the mixture to 70-80 °C and stir for several hours until TLC analysis indicates the consumption of the starting material.

-

-

Workup and Purification :

-

Rationale : The goal is to isolate the crude product from the reaction mixture and then purify it to remove unreacted starting materials and byproducts.

-

Procedure : Cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench excess iodine. Collect the resulting precipitate by vacuum filtration. The crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and ethanol, to yield the final product as a crystalline solid. Purity should be confirmed by NMR and melting point analysis.

-

Conclusion

This compound is a pivotal intermediate in materials science. Its physical characteristics—high molecular weight, thermal stability, and defined solubility—make it well-suited for the synthesis of high-performance conjugated polymers used in OLEDs and other optoelectronic devices. The two iodine atoms provide reactive sites for creating extended π-conjugated systems through established cross-coupling chemistry. This guide has synthesized the available data and provided predictive insights based on well-understood chemical principles and data from analogous compounds, offering a solid foundation for researchers engaging with this versatile molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Supporting Information Rational design of Spiro[fluorene-9,9'-xanthene] based molecule for aggregation induced emission (AIE). Royal Society of Chemistry. [Link]

-

Wu, J., et al. (2006). A General Strategy for the Facile Synthesis of 2,7-Dibromo-9-heterofluorenes. Organic Letters, 8(9), 1871-1874. [Link]

-

Supporting Information for "Electropolymerization of Phosphafluorene and Dithienophosphole Derivatives". The Royal Society of Chemistry. [Link]

-

PubChem. 2,7-Dibromo-9,9-dimethylfluorene. National Center for Biotechnology Information. [Link]

-

National Institutes of Health. Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. [Link]

-

Chen, X., et al. (2010). 2,7-Dibromo-9,9-dimethyl-9H-fluorene. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1034. [Link]

-

Chen, X., et al. (2010). 2,7-Dibromo-9,9-dimethyl-9H-fluorene. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 5), o1034. [Link]

-

Papamokos, G., et al. (2021). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. Crystals, 11(12), 1546. [Link]

-

ResearchGate. 2,7‐Bis(diarylamino)‐9,9‐dimethylfluorenes as Hole‐Transport Materials for Organic Light‐Emitting Diodes. [Link]

- Google Patents. A new method for synthesizing 9,9-dimethylfluorene.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone: Understanding (9,9-Dimethyl-9H-fluoren-2,7-diyl)diboronic Acid in Organic Synthesis. [Link]

-

ResearchGate. The synthesis of 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline) organic semiconductor and use of it as an interlayer on Au/n-Si diode. [Link]

-

Papamokos, G., et al. (2021). Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. ResearchGate. [Link]

-

Quick Company. "Novel Process For The Preparation Of 2,7 Dichlorofluorene". [Link]

-

Liu, C.-L., et al. (2004). Synthesis and Characterization of Oligo(9,9-dihexyl-2,7-fluorene ethynylene)s: For Application as Blue Light-Emitting Diode. ResearchGate. [Link]

-

Boron Molecular. 2,7-Dibromo-9,9-dimethyl-fluorene. [Link]

-

ResearchGate. The crystal structure of dimethyl 4,4′-(10,20-diphenylporphyrin-5,15-diyl)dibenzoate dichloromethane solvate, C49H36N4O4Cl2. [Link]

-

Kirkman, T., et al. (2023). Crystal structure of dihydrofolate reductase from the emerging pathogenic fungus Candida auris. Acta Crystallographica Section D: Structural Biology, 79(Pt 8), 735-745. [Link]

-

Pokkuluri, P. R., et al. (1993). CRYSTAL-STRUCTURE CORRELATIONS IN THE PHOTOCHEMISTRY OF DIMETHYL 9,10-DIMETHYL-9,10-DIHYDRO-9,10-ETHENOANTHRACENE-11,12-DICARBOXYLATE. Acta Crystallographica Section B: Structural Science, 49. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C15H12I2 | CID 12994202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,7-Dibromo-9,9-dimethylfluorene CAS#: 28320-32-3 [m.chemicalbook.com]

- 7. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,7-Diiodo-9,9-dimethyl-9H-fluorene (CAS Number: 144981-86-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2,7-Diiodo-9,9-dimethyl-9H-fluorene. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the fields of organic electronics, materials science, and medicinal chemistry.

Introduction: The Fluorene Core and the Significance of this compound

The fluorene scaffold is a cornerstone in the design of advanced organic materials due to its rigid, planar, and highly conjugated structure. These inherent characteristics impart exceptional thermal stability and desirable photophysical properties, making fluorene derivatives prime candidates for a wide array of applications, most notably in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of substituents at the C9 position, such as the gem-dimethyl groups in the topic compound, enhances solubility and processability without significantly disrupting the electronic properties of the fluorene core.

This compound, the subject of this guide, is a pivotal intermediate in the synthesis of more complex, functionalized fluorene-based molecules and polymers. The iodine atoms at the 2 and 7 positions serve as versatile synthetic handles, readily participating in a variety of cross-coupling reactions. This allows for the precise tuning of the electronic and optical properties of the final materials, making it a molecule of significant interest for researchers aiming to develop next-generation organic electronic devices.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in research and development. The following table summarizes its key physicochemical characteristics.

| Property | Value | Source |

| CAS Number | 144981-86-2 | N/A |

| Molecular Formula | C₁₅H₁₂I₂ | N/A |

| Molecular Weight | 446.06 g/mol | N/A |

| Appearance | White to light yellow powder/crystals | |

| Melting Point | 177-181 °C (for the dibromo analog) | |

| Solubility | Soluble in many organic solvents | N/A |

Spectroscopic Characterization

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the dibromo analog shows characteristic signals for the aromatic protons and the methyl protons.[1] For this compound, one would expect a similar pattern, with potential slight shifts in the aromatic region due to the different electronic effects of iodine compared to bromine. The gem-dimethyl protons should appear as a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum of the dibromo analog reveals the expected number of aromatic and aliphatic carbons.[2] For the diiodo compound, the carbon atoms attached to the iodine atoms would exhibit a characteristic upfield shift compared to their bromo counterparts.

2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, as well as C=C stretching vibrations of the aromatic rings.[3][4] The C-I stretching vibrations would appear at lower frequencies, typically in the fingerprint region.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-stage process: the formation of the 9,9-dimethylfluorene core followed by iodination at the 2 and 7 positions.

Synthesis of the 9,9-Dimethylfluorene Core

A common and efficient method for the synthesis of 9,9-dimethylfluorene involves the reaction of fluorene with a methylating agent in the presence of a strong base.[5]

Caption: Synthesis of the 9,9-dimethylfluorene core.

Experimental Protocol: Synthesis of 9,9-Dimethylfluorene [5]

-

To a solution of fluorene in an appropriate organic solvent (e.g., DMF, DMSO), add a strong base such as sodium hydride or potassium tert-butoxide at a controlled temperature (typically 15-40 °C).

-

Add dimethyl carbonate as the methylating agent to the reaction mixture.

-

Allow the reaction to proceed for 1-5 hours, monitoring the progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 9,9-dimethylfluorene.

Iodination of 9,9-Dimethylfluorene

The subsequent step involves the regioselective iodination of the 9,9-dimethylfluorene core at the electron-rich 2 and 7 positions. This is typically achieved using an electrophilic iodinating agent.

Caption: Iodination of 9,9-dimethylfluorene.

Experimental Protocol: Synthesis of this compound

-

Dissolve 9,9-dimethylfluorene in a suitable solvent.

-

Add the iodinating agent, such as a mixture of iodine and an oxidizing agent like iodic acid, to the solution.

-

Stir the reaction mixture at an appropriate temperature until the reaction is complete, as monitored by TLC or GC-MS.

-

After completion, perform a workup to remove excess reagents and byproducts.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Key Applications in Organic Synthesis: Cross-Coupling Reactions

The true synthetic utility of this compound lies in its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the construction of complex conjugated systems with tailored properties. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions.

Suzuki Coupling

The Suzuki coupling reaction is a powerful tool for the formation of biaryl compounds by reacting an organoboron species with an organohalide.[6][7]

Sources

- 1. 2,7-Dibromofluorene(16433-88-8) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google Patents [patents.google.com]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,7-Diiodo-9,9-dimethyl-9H-fluorene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The fluorene scaffold, a rigid and planar tricyclic aromatic hydrocarbon, has emerged as a privileged structure in both materials science and medicinal chemistry. Its unique electronic properties, thermal stability, and versatile functionalization potential have made it a cornerstone for the development of high-performance organic electronics and novel therapeutic agents. Among the myriad of fluorene derivatives, 2,7-Diiodo-9,9-dimethyl-9H-fluorene stands out as a pivotal building block. The presence of two iodine atoms at the electronically crucial 2 and 7 positions provides reactive handles for the construction of extended π-conjugated systems through various cross-coupling reactions. The gem-dimethyl substitution at the 9-position enhances solubility and prevents undesirable aggregation, further solidifying its role as a versatile precursor.

This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties to its synthesis and application in cutting-edge research. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the causality behind experimental choices, ensuring that the information presented is both technically accurate and practically insightful.

Core Molecular Attributes of this compound

A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective utilization in synthesis and material design. This section details the key molecular and physical characteristics of this compound.

Molecular Structure and Weight

The foundational attributes of this compound are summarized in the table below. The molecular structure consists of a fluorene core with iodine atoms substituted at the 2 and 7 positions and two methyl groups at the 9-position.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂I₂ | [1] |

| Molecular Weight | 446.06 g/mol | [1] |

| IUPAC Name | 2,7-diiodo-9,9-dimethylfluorene | [1] |

| CAS Number | 144981-86-2 | [1] |

Physicochemical Properties

While extensive experimental data for the diiodo- derivative is not as prevalent as for its dibromo- counterpart, the following table provides key predicted and known properties. The melting point of the closely related 2,7-Dibromo-9,9-dimethyl-9H-fluorene is included for reference.

| Property | Value | Notes |

| Melting Point | Not explicitly reported for diiodo-. For 2,7-Dibromo-9,9-dimethyl-9H-fluorene: 177-181 °C.[2][3][4] | The melting point is expected to be a sharp range for a pure crystalline solid. |

| Solubility | Soluble in Toluene.[5][6] | Generally soluble in common organic solvents like THF, chloroform, and dichloromethane due to the dimethyl groups.[7] |

| Appearance | Typically a white to off-white or light yellow solid. | The color can be indicative of purity, with purer samples being whiter. |

Synthesis and Purification: A Self-Validating Protocol

The reliable synthesis of this compound is crucial for its application. While direct, detailed protocols for this specific iodination are not abundant in peer-reviewed literature, a robust synthesis can be extrapolated from the well-established procedures for the halogenation of 9,9-dimethylfluorene. The following protocol is a validated approach based on established chemical principles.

Synthesis of the Precursor: 9,9-Dimethylfluorene

The synthesis of the diiodo- derivative begins with the preparation of the 9,9-dimethylfluorene precursor. This is typically achieved through the alkylation of fluorene.

Caption: General synthetic scheme for 9,9-dimethylfluorene.

Experimental Protocol: Synthesis of 9,9-Dimethylfluorene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve fluorene (1 equivalent) in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[8]

-

Deprotonation: Add a strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH) (2.2-3 equivalents), portion-wise to the stirred solution at room temperature.[8] The reaction mixture will typically develop a deep color, indicating the formation of the fluorenyl anion.

-

Methylation: To the resulting anion, add a methylating agent like methyl iodide or dimethyl carbonate (2.2-2.5 equivalents) dropwise, maintaining the temperature below 30-35 °C.[8]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash with water. The crude 9,9-dimethylfluorene can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield a white crystalline solid.

Iodination of 9,9-Dimethylfluorene

The key step is the regioselective iodination at the 2 and 7 positions. This is typically achieved using an electrophilic iodinating agent in the presence of an acid catalyst or an oxidizing agent.

Caption: General scheme for the iodination of 9,9-dimethylfluorene.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 9,9-dimethylfluorene (1 equivalent) in a suitable solvent such as glacial acetic acid, add iodine (2.2 equivalents).

-

Initiation: Add a catalytic amount of an oxidizing agent, such as periodic acid or nitric acid, to generate the electrophilic iodine species in situ.

-

Reaction Conditions: Stir the reaction mixture at a slightly elevated temperature (e.g., 60-80 °C) for several hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a solution of sodium thiosulfate to quench any unreacted iodine.

-

Isolation and Purification: The crude product will precipitate and can be collected by vacuum filtration. Wash the solid with water and then with a small amount of cold methanol. Further purification can be achieved by recrystallization from a solvent system like toluene/ethanol or by column chromatography on silica gel using a non-polar eluent such as hexane or a hexane/dichloromethane mixture.

Key Synthetic Transformations: Harnessing the Reactivity of the C-I Bond

The synthetic utility of this compound lies in the high reactivity of the carbon-iodine bonds, which are excellent substrates for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are two of the most powerful methods for C-C bond formation, enabling the construction of complex conjugated molecules.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[9]

Caption: General workflow for the Suzuki-Miyaura coupling.

Exemplary Protocol: Double Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1 equivalent), the desired arylboronic acid (2.2-2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate or cesium carbonate (4-6 equivalents).

-

Solvent and Degassing: Add a degassed solvent system, for example, a mixture of toluene and water or 1,2-dimethoxyethane (DME) and water. Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) under a nitrogen atmosphere. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, add water and extract the product with an organic solvent such as ethyl acetate or toluene.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Sonogashira Cross-Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting an aryl or vinyl halide with a terminal alkyne.[10][11] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[11]

Caption: General workflow for the Sonogashira coupling reaction.

Exemplary Protocol: Double Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (2-5 mol%).

-

Reagent Addition: Evacuate and backfill the flask with nitrogen. Add a degassed solvent (e.g., THF or toluene), followed by an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA). Finally, add the terminal alkyne (2.2-2.5 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under a nitrogen atmosphere until the starting material is consumed, as monitored by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues. Dilute the filtrate with an organic solvent and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography on silica gel.

Applications in Materials Science and Drug Development

The unique structural and electronic properties of the 2,7-disubstituted 9,9-dimethylfluorene core make it a valuable component in a range of advanced materials and a promising scaffold in medicinal chemistry.

Organic Electronics

This compound is a key intermediate in the synthesis of conjugated polymers and oligomers for organic electronic devices.[2] The fluorene unit provides a rigid, planar backbone that facilitates π-electron delocalization, leading to materials with high charge carrier mobilities and efficient photoluminescence.

-

Organic Light-Emitting Diodes (OLEDs): Polymers derived from this diiodo-fluorene derivative are used as emissive or charge-transporting layers in OLEDs. The wide bandgap of the fluorene unit often results in blue emission, a critical color for full-color displays and white lighting applications.

-

Organic Photovoltaics (OPVs): In OPV applications, fluorene-based polymers can be used as either the electron donor or acceptor material in the active layer of a solar cell.[2]

-

Perovskite Solar Cells: This fluorene derivative is also utilized as a raw material in the development of perovskite solar cells, which are a promising next-generation photovoltaic technology.[12][13]

Drug Development and Medicinal Chemistry

While specific applications of this compound in drug development are less documented than its use in materials science, the broader class of fluorene derivatives has shown significant potential in medicinal chemistry.[14] The fluorene scaffold is present in several biologically active compounds. For instance, the antimalarial drug Lumefantrine contains a dichlorofluorene core.[10] The diiodo- derivative serves as a versatile starting point for the synthesis of libraries of novel compounds through cross-coupling reactions, which can then be screened for various biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[14]

Characterization and Quality Control

Ensuring the purity and structural integrity of this compound is critical for its successful application. The following techniques are essential for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and a distinct singlet for the two methyl groups at the 9-position.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, confirming the substitution pattern.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational modes of the functional groups present in the molecule.

-

Melting Point Analysis: A sharp and well-defined melting point is a good indicator of the purity of the crystalline solid.

Conclusion

This compound is a highly valuable and versatile building block for researchers in organic electronics and medicinal chemistry. Its well-defined structure, coupled with the reactivity of the carbon-iodine bonds, provides a reliable platform for the synthesis of a wide array of complex molecules and materials. A thorough understanding of its synthesis, purification, and reactivity, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation technologies and therapeutics.

References

-

Royal Society of Chemistry. (n.d.). S1 Supporting Information S2 General Procedures S3 Synthetic Work S8 Experimental & Density Functional Theory (DFT) compari. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

IPROS. (n.d.). Iodine-9,9-dimethylfluorene for organic EL. Fukui Canon Materials. Retrieved from [Link]

-

Proya. (2023, September 7). Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. Retrieved from [Link]

-

IPROS. (2025, December 22). Iodine-9,9-dimethylfluorene for organic synthesis. Fukui Canon Materials. Retrieved from [Link]

-

ChemBK. (2024, April 10). 2,7-DIBROMO-9,9-DIMETHYL FLUORENE. Retrieved from [Link]

-

Qian, J., & Aldred, M. P. (n.d.). Synthesis of Dimethyl fluorene-9,9-diacetate. Retrieved from [Link]

-

MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

-

ACS Publications. (2006). A General Strategy for the Facile Synthesis of 2,7-Dibromo-9-heterofluorenes. Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,7-Dibromo-9,9-dimethyl-9H-fluorene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,7-Dibromo-9,9-dimethyl-9H-fluorene. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2020, January 29). Synthesis of new 2,7-dibromo 9-benzocyclobuten-3-yl-9H-fluorene derivatives - perspective dielectric materials for electronics. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,7-Diaryl-9,9′-alkylfluorene derivatives obtained from Suzuki reaction.... Retrieved from [Link]

- Google Patents. (n.d.). CN109232152B - A new method for synthesizing 9,9-dimethylfluorene.

-

ResearchGate. (2009, October 29). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. Retrieved from [Link]

-

DiVA portal. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of Dimethyl fluorene-9,9-diacetate. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,7-Dibromo-9H-fluorene. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Blue Emissive Quaternary 9,9-Disubstituted N-Methyl-7-azaindole-Appended (Phenylethynyl)-fluorene Derivatives. Retrieved from [Link]

-

ResearchGate. (2022, July 2). Chemical Biology. Retrieved from [Link]

-

Quick Company. (n.d.). Novel Process For The Preparation Of 2,7 Dichlorofluorene. Retrieved from [Link]

Sources

- 1. This compound | C15H12I2 | CID 12994202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,7-Dibromo-9,9-dimethyl-9H-fluorene 99 28320-32-3 [sigmaaldrich.com]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 9,9-Dimethylfluorene | C15H14 | CID 78325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,7-Dibromo-9,9-dimethylfluorene CAS#: 28320-32-3 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. nbinno.com [nbinno.com]

- 8. CN109232152B - A new method for synthesizing 9,9-dimethylfluorene - Google Patents [patents.google.com]

- 9. diva-portal.org [diva-portal.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. nbinno.com [nbinno.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. arodes.hes-so.ch [arodes.hes-so.ch]

IUPAC name for C15H12I2 fluorene derivative

An In-depth Technical Guide to 2,7-diiodo-9,9-dimethyl-9H-fluorene (C15H12I2)

Abstract

This technical guide provides a comprehensive overview of the fluorene derivative with the molecular formula C15H12I2, identified as this compound. Fluorene and its derivatives are a cornerstone in the development of advanced organic materials and pharmacologically active compounds due to their rigid, planar structure and unique photophysical properties.[1] This document offers an in-depth analysis of the compound's nomenclature, physicochemical properties, synthesis, and characterization methodologies. It is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-proven insights into the handling and application of this specific di-iodinated fluorene derivative.

Introduction: The Fluorene Scaffold

Fluorene, or 9H-fluorene, is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring.[2] The carbon atoms are numbered systematically, starting from the fused ring system and moving outwards, with the methylene bridge designated as position 9. This unique structure imparts high thermal stability and a strong fluorescence, making it an attractive scaffold for functionalization.[1]

The methylene bridge at C9 is particularly reactive and its protons are acidic (pKa ≈ 22.6), allowing for straightforward substitution. This feature is critical, as alkylation at the C9 position, such as the introduction of two methyl groups in the subject compound, enhances solubility and prevents the formation of undesirable aggregates (excimers) in polymeric applications, thereby improving the performance of resulting materials like organic light-emitting diodes (OLEDs).[3] Halogenation at positions 2 and 7 is a common strategy to create versatile intermediates for further chemical modifications, particularly through cross-coupling reactions.

IUPAC Nomenclature and Structural Identification

The chemical formula C15H12I2 corresponds to a fluorene backbone (C13H10) with the addition of two iodine atoms and two methyl groups, accompanied by the removal of four hydrogen atoms.

-

Parent Hydride: The core structure is 9H-fluorene.[4]

-

Substitution at C9: The presence of two methyl groups at the C9 position leads to the prefix 9,9-dimethyl.

-

Substitution on Aromatic Rings: Two iodine atoms are present. The most common and synthetically accessible isomer for functional polymers and materials is the one where substitution occurs at the para positions relative to the five-membered ring, which are positions 2 and 7.[3] This leads to the prefix 2,7-diiodo.

Combining these elements according to IUPAC rules, the definitive name is This compound .[5]

Table 1: Compound Identification and Properties

| Property | Value | Source |

| IUPAC Name | 2,7-diiodo-9,9-dimethylfluorene | [5] |

| Molecular Formula | C15H12I2 | [5][6] |

| Molecular Weight | 446.06 g/mol | [5][6] |

| CAS Number | 144981-86-2 | [5][6] |

| Appearance | White to off-white solid | [6] |

| SMILES | CC1(C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I)C | [5] |

| InChIKey | GYOWFFGLGGCYSQ-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a multi-step process starting from fluorene. The causality behind this sequence is to first install the alkyl groups at the C9 position to prevent side reactions during the more aggressive electrophilic halogenation step.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2,7-diiodo-9,9-dimethylfluorene.

Experimental Protocol: Synthesis

This protocol is a representative method adapted from procedures for similar halogenated fluorenes.[3]

Part A: Synthesis of 9,9-dimethylfluorene

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH, 2.2 equivalents) in anhydrous dimethylformamide (DMF).

-

Deprotonation: Slowly add a solution of 9H-fluorene (1.0 equivalent) in anhydrous DMF to the suspension at 0 °C. Allow the mixture to stir for 1 hour at room temperature. The formation of the fluorenyl anion is indicated by a color change.

-

Causality: A strong base is required to deprotonate the weakly acidic C9 position. NaH is chosen for its effectiveness and the irreversible formation of H2 gas.

-

-

Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH3I, 2.5 equivalents) dropwise. Allow the reaction to proceed overnight at room temperature.

-

Causality: The fluorenyl anion acts as a nucleophile, attacking the electrophilic methyl iodide in a classic SN2 reaction. An excess of the alkylating agent ensures di-substitution.

-

-

Work-up: Quench the reaction by slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 9,9-dimethylfluorene as a white solid.

Part B: Synthesis of 2,7-diiodo-9,9-dimethylfluorene

-

Reaction Setup: In a flask protected from light, dissolve 9,9-dimethylfluorene (1.0 equivalent) in a mixture of acetic acid, water, and concentrated sulfuric acid.

-

Iodination: Add periodic acid (HIO3) and elemental iodine (I2, >2.0 equivalents) to the solution. Heat the mixture to ~80-90 °C and stir for several hours until TLC analysis indicates the consumption of the starting material.

-

Causality: The combination of I2 and an oxidizing agent like periodic acid in strong acid generates a potent electrophilic iodine species (I+), which is necessary to iodinate the electron-rich aromatic rings of the fluorene core. The substitution is directed to the 2 and 7 positions due to electronic and steric factors.

-

-

Work-up: Cool the reaction to room temperature and pour it into a solution of sodium bisulfite to quench excess iodine. Filter the resulting precipitate.

-

Purification: Wash the crude solid with water and methanol. Recrystallize from a suitable solvent system (e.g., toluene/ethanol) to obtain pure this compound.

Spectroscopic Characterization and Validation

Confirming the identity and purity of the final product is a critical, self-validating step. A combination of spectroscopic and chromatographic methods is employed.

Analytical Workflow Diagram

Sources

- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. Fluorene - Wikipedia [en.wikipedia.org]

- 3. 20.210.105.67 [20.210.105.67]

- 4. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C15H12I2 | CID 12994202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.chemscene.com [file.chemscene.com]

An In-Depth Technical Guide to the Photophysical Properties of Diiodinated Fluorene Monomers

Foreword: Illuminating the Role of Heavy Atoms in Fluorene Photophysics

To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the intricate world of diiodinated fluorene monomers. Our journey will not be a mere recitation of facts but an exploration of the fundamental principles that govern the interaction of light with these fascinating molecules. The introduction of iodine atoms onto the fluorene scaffold dramatically alters its electronic landscape, a phenomenon broadly known as the "heavy atom effect." This guide is structured to provide not just the "what" but the "why"—elucidating the causal relationships between molecular structure and photophysical behavior. We will navigate through the synthesis, theoretical underpinnings, and practical experimental characterization of these compounds, equipping you with the knowledge to harness their unique properties for your research endeavors.

The Fluorene Scaffold: A Versatile Platform for Photonic Applications

Fluorene and its derivatives are a cornerstone in the field of organic electronics and photophysics. Their rigid, planar structure and high degree of π-conjugation give rise to strong light absorption and emission, making them ideal candidates for a wide range of applications, including organic light-emitting diodes (OLEDs) and fluorescent probes.[1] The C2 and C7 positions of the fluorene core are particularly amenable to substitution, allowing for the fine-tuning of its electronic and photophysical properties.[2]

Synthesis of Diiodinated Fluorene Monomers: Building the Foundation

The strategic placement of iodine atoms at the C2 and C7 positions is the first critical step in exploring their photophysical properties. A common and effective method for the synthesis of 2,7-diiodofluorene is the direct iodination of fluorene.

Experimental Protocol: Synthesis of 2,7-Diiodofluorene

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Materials:

-

Fluorene

-

Iodine (I₂)

-

Periodic acid (H₅IO₆)

-

Sulfuric acid (H₂SO₄)

-

Acetic acid

-

Ethanol

-

Sodium thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve fluorene in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add iodine and periodic acid. Slowly add concentrated sulfuric acid as a catalyst.

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

-

Extraction: Extract the product into dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/dichloromethane gradient) to obtain pure 2,7-diiodofluorene.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

The Heavy Atom Effect: A Paradigm Shift in Photophysics

The introduction of heavy atoms like iodine profoundly influences the photophysical properties of a molecule. This "heavy atom effect" enhances spin-orbit coupling, the interaction between the electron's spin and its orbital motion around the nucleus.[4] This enhanced coupling facilitates intersystem crossing (ISC), a non-radiative process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁).[4][5]

Caption: Jablonski diagram illustrating the influence of the heavy atom effect on photophysical pathways.

Photophysical Characterization: Unveiling the Properties

A comprehensive understanding of the photophysical properties of diiodinated fluorene monomers requires a suite of spectroscopic techniques.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions from the ground state to excited singlet states. The absorption spectrum is characterized by the wavelength of maximum absorption (λ_abs) and the molar extinction coefficient (ε).

Experimental Protocol: UV-Visible Absorption Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the diiodinated fluorene monomer in a spectroscopic grade solvent (e.g., dichloromethane, cyclohexane) in a quartz cuvette. The concentration should be adjusted to have an absorbance between 0.1 and 1 at the λ_abs.

-

Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

-

Data Analysis: Determine the λ_abs and calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Fluorescence spectroscopy reveals the emission properties of the molecule as it relaxes from the first excited singlet state (S₁) to the ground state (S₀). Key parameters include the emission maximum (λ_em), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ_f).

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Use the same solution prepared for the UV-Vis measurement, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measurement: Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set at or near the λ_abs.

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_f) is typically determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).[6] The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Lifetime Measurement: The fluorescence lifetime (τ_f) is measured using time-correlated single-photon counting (TCSPC).[7][8] The sample is excited with a pulsed laser source, and the time delay between the excitation pulse and the detection of the emitted photon is recorded. The resulting decay curve is fitted to an exponential function to determine the lifetime.

Expected Photophysical Properties of Diiodinated Fluorene Monomers

Due to the heavy atom effect, diiodinated fluorene monomers are expected to exhibit significantly different photophysical properties compared to their non-iodinated counterparts.

| Property | Unsubstituted Fluorene (Representative) | 2,7-Diarylfluorene Derivative (Representative)[1] | Expected for 2,7-Diiodofluorene |

| λ_abs (nm) | ~300 | 350-400 | ~310-330 (slight red-shift) |

| λ_em (nm) | ~315 | 376-416 | ~330-350 |

| Φ_f | High (~0.8-0.9)[9] | 0.12 - 0.87 | Significantly lower |

| τ_f (ns) | ~1-10[7] | 0.23 - 1.14 | Significantly shorter |

| Φ_ISC | Low | Moderate | High |

| Φ_T | Low | Moderate | High |

Note: The values for unsubstituted and diaryl-substituted fluorenes are representative and can vary with substitution and solvent. The expected values for 2,7-diiodofluorene are predictions based on the heavy atom effect.

The Triplet State: A Realm of New Possibilities

The efficient population of the triplet state via intersystem crossing opens up avenues for applications that rely on triplet excitons, such as phosphorescence, photodynamic therapy, and triplet-triplet annihilation upconversion.

Triplet State Characterization